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[(5-Bromothiophen-2-YL)methyl](furan-2-ylmethyl)amine
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Overview
Description
(5-Bromothiophen-2-YL)methylamine is an organic compound with the molecular formula C10H10BrNOS This compound features a bromothiophene ring and a furan ring connected via a methylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.
Reductive Amination: The formylated product is then subjected to reductive amination with furan-2-ylmethylamine to form the desired compound.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up the production would involve optimizing the above synthetic routes to ensure high yield and purity. This may include using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant antiviral properties. For instance, certain derivatives related to (5-Bromothiophen-2-YL)methylamine have demonstrated effective inhibition against various viral infections, with EC50 values ranging from 0.20 to 0.96 μM, suggesting strong antiviral potency.
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines such as Vero and MDCK cells. The results indicate low cytotoxicity, with CC50 values exceeding 100 μM, making it a promising candidate for further pharmacological development.
Inhibition Studies
Structural modifications of the compound have been shown to enhance inhibitory activity against specific viral targets. This suggests a pathway for optimizing the compound for therapeutic use, particularly in designing new antiviral agents.
Materials Science
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit good charge transport properties positions it as a candidate for next-generation electronic devices .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal investigated the antiviral efficacy of various thiophene derivatives, including (5-Bromothiophen-2-YL)methylamine. The study found that modifications to the thiophene ring significantly influenced antiviral activity against influenza viruses, showcasing potential for therapeutic development.
Case Study 2: Organic Electronic Devices
Another research effort focused on the use of this compound in fabricating organic electronic devices. The study demonstrated that films made from (5-Bromothiophen-2-YL)methylamine exhibited improved charge mobility and stability compared to traditional materials used in OLEDs, indicating its potential for commercial applications .
Summary of Findings
The applications of (5-Bromothiophen-2-YL)methylamine span several fields:
Application Area | Details |
---|---|
Medicinal Chemistry | Antiviral activity with low cytotoxicity; potential for drug development |
Materials Science | Suitable for organic electronics; good charge transport properties |
Case Studies | Demonstrated efficacy against viruses; improved performance in electronic devices |
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-YL)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
(5-Bromothiophen-2-YL)methylamine can be compared with other similar compounds, such as:
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a methyl group instead of a furan ring.
(5-Bromothiophen-2-YL)methylamine: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both a bromothiophene and a furan ring in (5-Bromothiophen-2-YL)methylamine makes it unique, providing distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound (5-Bromothiophen-2-YL)methylamine is a novel synthetic derivative that combines elements of thiophene and furan, two heterocyclic compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a bromothiophene moiety linked to a furan unit through a methylamine bridge. The presence of bromine in the thiophene ring may enhance its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiophene and furan derivatives. For instance, derivatives similar to (5-Bromothiophen-2-YL)methylamine exhibited significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity Summary
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Escherichia coli | 0.25 mM |
Compound B | Staphylococcus aureus | 0.50 mM |
Compound C | Pseudomonas aeruginosa | 0.75 mM |
These findings suggest that the structural characteristics of the compound contribute to its efficacy against both Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have indicated that compounds bearing the furan and thiophene motifs can induce significant cell death. The cytotoxic effects are often assessed using IC50 values, which represent the concentration required to inhibit cell growth by 50%.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |
KB (oral epidermoid carcinoma) | 9.0 | Inhibition of topoisomerase II activity |
The results indicate that the compound could potentially serve as a lead in anticancer drug development due to its ability to disrupt cellular processes critical for cancer cell survival .
Case Studies and Research Findings
A systematic investigation into related compounds has revealed insights into structure-activity relationships (SAR). For example, modifications at specific positions on the thiophene or furan rings can significantly alter biological activity.
In one study, derivatives with methyl substitutions showed enhanced cytotoxicity compared to their non-methylated counterparts, suggesting that such modifications may be beneficial for developing more potent anticancer agents .
Properties
Molecular Formula |
C10H10BrNOS |
---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C10H10BrNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h1-5,12H,6-7H2 |
InChI Key |
CPYVNTNMQQHDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(S2)Br |
Origin of Product |
United States |
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